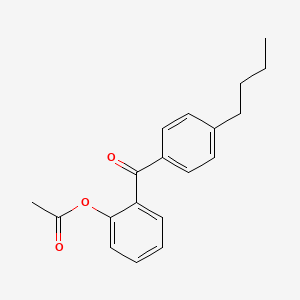

2-Acetoxy-4'-butylbenzophenone

描述

2-Acetoxy-4'-butylbenzophenone is a benzophenone derivative featuring an acetoxy group at the 2-position and a butyl group at the 4'-position of the benzophenone backbone. These compounds are primarily used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their photoactive properties and reactivity .

属性

IUPAC Name |

[2-(4-butylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-3-4-7-15-10-12-16(13-11-15)19(21)17-8-5-6-9-18(17)22-14(2)20/h5-6,8-13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBWFQOIRQIONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641581 | |

| Record name | 2-(4-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-44-9 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](4-butylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-butylbenzophenone can be achieved through various methods. One common method involves the acetylation of 4’-butylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-4’-butylbenzophenone may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

化学反应分析

Types of Reactions

2-Acetoxy-4’-butylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenones.

科学研究应用

2-Acetoxy-4’-butylbenzophenone has several scientific research applications:

Chemistry: Used as a UV-absorbing agent in photochemical studies.

Biology: Studied for its potential effects on cellular processes and DNA protection.

Medicine: Investigated for its potential therapeutic effects in drug development and clinical trials.

Industry: Utilized in the formulation of sunscreens and other cosmetic products to protect against UV radiation.

作用机制

The mechanism of action of 2-Acetoxy-4’-butylbenzophenone involves its ability to absorb UV radiation. Upon absorption, the compound undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby preventing UV-induced damage to the skin. The molecular targets include cellular components such as DNA, where it helps to prevent UV-induced mutations.

相似化合物的比较

Structural and Physical Properties

The table below summarizes key structural and physical properties of 2-acetoxy-4'-substituted benzophenones and related acetophenones:

*Calculated molecular weight based on formula.

Key Observations :

- Substituent Size : Larger substituents (e.g., pentyloxy) increase molecular weight and likely lipophilicity, impacting solubility and reactivity.

- Halogenated Analogs : Bromo and iodo derivatives exhibit higher molecular weights due to halogen atoms, which also enhance electrophilicity .

Halogenated Derivatives (Bromo/Iodo) :

- Reactivity: The bromo and iodo groups act as leaving groups, making these compounds suitable for nucleophilic substitution reactions. For example, 2-acetoxy-4'-bromobenzophenone can undergo coupling reactions in pharmaceutical synthesis .

- Applications : Used as intermediates in controlled manufacturing processes (e.g., drug precursors) .

Alkoxy Derivatives (Methoxy/Butoxy/Pentyloxy) :

- Reactivity: Electron-donating alkoxy groups stabilize the benzophenone core, enhancing UV absorption properties.

- Applications: 2-Acetoxy-4'-butoxybenzophenone is a precursor for synthesizing longer-chain analogs like 2-acetoxy-4'-pentyloxybenzophenone .

生物活性

2-Acetoxy-4'-butylbenzophenone, a compound with the chemical formula C16H18O3 and CAS number 890098-44-9, is a member of the benzophenone family, known for its diverse biological activities. This article aims to explore the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound based on existing literature and research findings.

This compound exhibits significant biochemical interactions. It primarily functions as an inhibitor of certain esterases, enzymes that catalyze the hydrolysis of esters. The hydrolysis of the acetoxy group leads to the formation of 4-hydroxy-4'-butylbenzophenone, which can further participate in various biochemical pathways, influencing metabolic processes and cellular functions.

2. Cellular Effects

The compound has been shown to affect various cellular processes:

- Cell Signaling : this compound modulates key signaling pathways, impacting gene expression and cellular metabolism. It alters the activity of signaling molecules, which can lead to changes in cell behavior.

- Gene Expression : By influencing transcription factors and regulatory proteins, this compound can upregulate or downregulate specific genes involved in cell growth and differentiation.

3. Molecular Mechanism

The mechanism of action involves binding interactions with biomolecules:

- Enzyme Interaction : The compound can inhibit certain enzymes, leading to altered metabolic pathways. For instance, its inhibition of esterases prevents the breakdown of ester bonds, resulting in the accumulation of metabolites that may have biological effects.

- Subcellular Localization : this compound localizes within specific organelles such as mitochondria or the endoplasmic reticulum, where it interacts with proteins and enzymes crucial for cellular metabolism.

4. Dosage Effects in Animal Models

Research indicates that dosage significantly influences the biological activity of this compound:

- Low Doses : At lower concentrations, it may exhibit beneficial effects by modulating cellular processes.

- High Doses : Conversely, higher doses can lead to toxicity, oxidative stress, and inflammation in animal models.

5. Metabolic Pathways

The compound undergoes several metabolic transformations:

- Ester Hydrolysis : The primary metabolic pathway involves hydrolysis to form active metabolites that participate in further biochemical reactions.

- Oxidative Metabolism : Following hydrolysis, it may enter oxidative pathways that influence its bioavailability and overall biological effects.

6. Transport and Distribution

The transport mechanisms for this compound include:

- Passive Diffusion : It can cross cell membranes through passive transport due to its lipophilic nature.

- Active Transport : In some cases, specific transporters may facilitate its distribution within cells and tissues.

7. Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Table 1: Summary of Key Research Findings

8. Conclusion

This compound is a compound with significant biological activity due to its interactions with various biomolecules and cellular processes. Its potential therapeutic applications warrant further investigation into its mechanisms of action and effects at different dosages. Future studies should focus on elucidating its precise role in metabolic pathways and exploring its utility in pharmacological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。